molecular formula C16H20N2OS B11364864 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11364864
M. Wt: 288.4 g/mol
InChI Key: KAUZHFMVDDPTJT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C16H20N2OS/c1-11(2)15(19)17-9-8-14-10-20-16(18-14)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

KAUZHFMVDDPTJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Thiazole and Amide Moieties

Compound 1 : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
  • Molecular Formula : C₁₆H₁₇N₅O₂S₂
  • Molecular Weight : 383.47 g/mol
  • Key Differences :
    • Incorporates a 1,3,4-oxadiazole ring and a sulfanyl (-S-) linker.
    • The ethoxyphenyl group enhances polarity compared to the methylphenyl group in the target compound.
  • Implications :
    • Increased PSA due to additional hydrogen bond acceptors (oxadiazole and ethoxy groups).
    • Lower lipophilicity (predicted logP ~3.5) may reduce cell permeability but improve aqueous solubility .
Compound 2 : 2-(4-Chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide
  • Molecular Formula : C₁₇H₂₁ClN₂O₂S
  • Molecular Weight : 352.88 g/mol
  • Key Differences: Chlorine atom and dimethylphenoxy substituent introduce steric bulk and electronegativity. Lacks the aromatic 4-methylphenyl group on the thiazole.
  • Implications :
    • Higher molecular weight and halogen presence may enhance target binding via halogen bonds.
    • Increased logP (~5.2) suggests greater lipid solubility .

Chlorinated and Sulfonamide Derivatives

Compound 3 : 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
  • Molecular Formula : C₇H₉ClN₂OS
  • Molecular Weight : 204.68 g/mol
  • Key Differences :
    • Simplified structure with a chloro-substituted propanamide directly linked to the thiazole.
    • Smaller molecular size and higher electrophilicity due to the chlorine atom.
  • Implications :
    • Lower molecular weight may improve metabolic clearance rates.
    • Elevated XLogP3 (1.9) indicates moderate hydrophobicity, suitable for peripheral targets .
Compound 4 : 2-{2-[(Cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide
  • Molecular Formula : C₂₀H₁₉F₃N₆O₃S₂
  • Molecular Weight : 512.53 g/mol
  • Key Differences :
    • Contains a cyclopropanesulfonyl group and trifluoromethylpyrazine.
    • Rigid sulfonamide and fluorine atoms enhance metabolic stability.
  • Implications :
    • High PSA (~100 Ų) due to multiple heterocycles, limiting blood-brain barrier penetration.
    • Fluorine atoms improve binding affinity to hydrophobic enzyme pockets .

Piperidine-Linked Analogues

Compound 5 : 2-methyl-N-(2-{2-[1-(pyridine-4-carbonyl)piperidin-3-yl]-1,3-thiazol-4-yl}ethyl)propanamide
  • Molecular Formula : C₂₀H₂₆N₄O₂S
  • Molecular Weight : 386.51 g/mol
  • Key Differences :
    • Piperidine ring and pyridine-4-carbonyl group introduce conformational flexibility and basicity.
  • Implications: Enhanced solubility at physiological pH due to the basic piperidine nitrogen. Potential for CNS activity due to moderate logP (~3.8) and balanced PSA .

Biological Activity

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C19H19N3O2S
  • Molecular Weight : 353.43806 g/mol
  • IUPAC Name : 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the structure is known to enhance the compound's binding affinity to these targets, potentially leading to various therapeutic effects.

Antitumor Activity

Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxicity against various cancer cell lines .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds displayed significant protection against seizures in animal models, suggesting a potential application in epilepsy treatment .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Thiazole compounds are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole compounds:

  • Study on Antitumor Activity : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced their anticancer potency.
  • Anticonvulsant Screening : Another study tested various thiazole-based compounds for anticonvulsant efficacy using the pentylenetetrazol (PTZ) model in mice. Compounds with specific substitutions showed promising results in reducing seizure frequency .

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